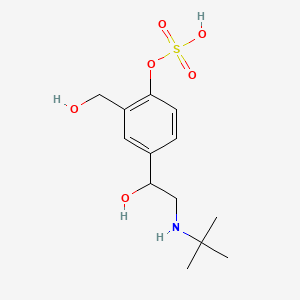

Rac albuterol-4-sulfate

描述

It is a metabolite of Salbutamol, a short-acting, selective beta2-adrenergic receptor agonist used in the treatment of asthma and Chronic Obstructive Pulmonary Disease (COPD). This compound is known for its bronchodilatory effects, making it a crucial component in respiratory therapies.

作用机制

Target of Action

Rac Albuterol-4-sulfate, also known as Salbutamol, is a beta-2 adrenergic receptor agonist . It primarily targets the beta-2 receptors located in the bronchial smooth muscle . These receptors play a crucial role in the regulation of bronchial muscle tone and airway caliber, which are critical for maintaining proper respiratory function .

Mode of Action

This compound interacts with its targets by selectively binding to the beta-2 adrenergic receptors . This interaction stimulates the receptors, leading to the relaxation of bronchial smooth muscle . The compound is 29 times more selective for beta-2 receptors than beta-1 receptors, giving it higher specificity for pulmonary beta receptors versus beta-1-adrenergic receptors located in the heart .

Biochemical Pathways

Upon activation of the beta-2 adrenergic receptors, a cascade of biochemical events is triggered. This leads to the activation of the enzyme adenylyl cyclase . The activated enzyme then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), which plays a pivotal role in the relaxation of bronchial smooth muscle .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, 58-78% of the dose is excreted in the urine in 24 hours, approximately 60% as metabolites . A small fraction is excreted in the feces . Renal excretion is the major pathway to clear salbutamol and its metabolites from the body .

Result of Action

The primary result of this compound’s action is the relief and prevention of bronchospasm due to bronchial asthma, chronic bronchitis, reversible obstructive airway disease, and other chronic bronchopulmonary disorders in which bronchospasm is a complicating factor . It is also used for the acute prophylaxis against exercise-induced bronchospasm and other stimuli known to induce bronchospasm .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a cool, dry place to maintain its stability . Additionally, the presence of dust or vapors in the environment could potentially affect the inhalation process . Therefore, it is essential to ensure adequate ventilation during its use .

生化分析

Biochemical Properties

Rac Albuterol-4-Sulfate interacts with beta2-adrenergic receptors, which are predominantly located on bronchial smooth muscle . The R-isomer has 150 times greater affinity for the beta2-receptor than the S-isomer . The main metabolic pathway of salbutamol is sulfonation by sulfotransferases (SULTs), more precisely by the phenol–sulfotransferase SULT1A3 .

Cellular Effects

This compound, as a metabolite of Albuterol, influences cell function by interacting with beta2-adrenergic receptors. This interaction leads to the activation of adenylate cyclase and an increase in the intracellular concentration of cyclic-3’,5’-adenosine monophosphate (cyclic AMP) . This increase in cyclic AMP leads to the activation of protein kinase A, resulting in relaxation of bronchial smooth muscle .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with beta2-adrenergic receptors. The activation of these receptors leads to an increase in the intracellular concentration of cyclic AMP, which in turn activates protein kinase A . This results in the relaxation of bronchial smooth muscle and inhibition of the release of mediators from mast cells in the airway .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are not well documented. It is known that the parent compound, Albuterol, has a half-life of 1.6 hours

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well documented. Studies on the parent compound, Albuterol, have shown that it has both positive and negative effects on disease resistance in animals .

Metabolic Pathways

This compound is involved in the metabolic pathway of sulfonation. It is metabolized by the phenol–sulfotransferase SULT1A3 .

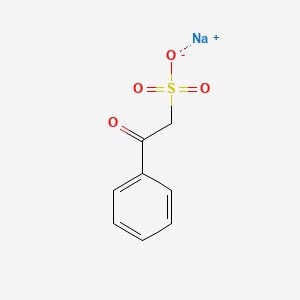

准备方法

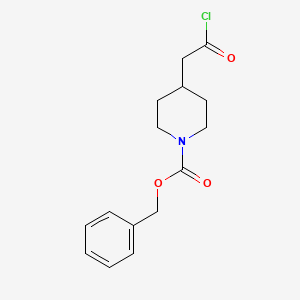

Synthetic Routes and Reaction Conditions

The synthesis of Rac albuterol-4-sulfate involves the sulfonation of Salbutamol. The process typically includes the reaction of Salbutamol with sulfuric acid or its derivatives under controlled conditions to introduce the sulfate group. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistency and quality. The final product is subjected to rigorous quality control measures, including purity testing and stability analysis .

化学反应分析

Types of Reactions

Rac albuterol-4-sulfate undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups.

Reduction: The compound can be reduced to its corresponding alcohols.

Substitution: The sulfate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acid chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of Salbutamol, such as its alcohols, ketones, and substituted analogs .

科学研究应用

Rac albuterol-4-sulfate has a wide range of scientific research applications:

Chemistry: It is used in the study of beta-adrenergic receptor agonists and their derivatives.

Biology: The compound is utilized in research on respiratory diseases and bronchodilation mechanisms.

Medicine: It plays a crucial role in the development of treatments for asthma and COPD.

Industry: The compound is used in the formulation of inhalation solutions and other respiratory therapies

相似化合物的比较

Similar Compounds

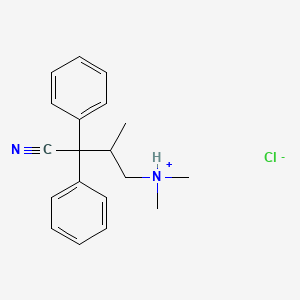

Levalbuterol: The single R-isomer of Salbutamol, known for its higher affinity for beta-2 receptors and reduced side effects.

Racemic Albuterol: A mixture of R- and S-isomers of Salbutamol, commonly used in respiratory therapies

Uniqueness

Rac albuterol-4-sulfate is unique due to its specific sulfate group, which influences its pharmacokinetic properties and receptor selectivity. This makes it a valuable compound in both research and therapeutic applications.

属性

IUPAC Name |

[4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenyl] hydrogen sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO6S/c1-13(2,3)14-7-11(16)9-4-5-12(10(6-9)8-15)20-21(17,18)19/h4-6,11,14-16H,7-8H2,1-3H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMLHYFHLRTRMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)OS(=O)(=O)O)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63908-03-2 | |

| Record name | Albuterol-4-sulfate, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063908032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALBUTEROL-4-SULFATE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CX9CN85QM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

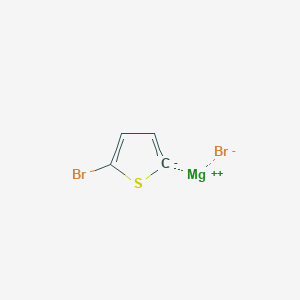

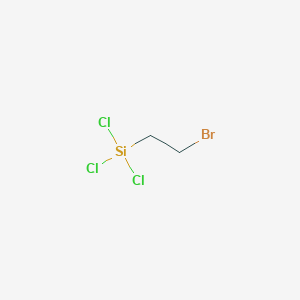

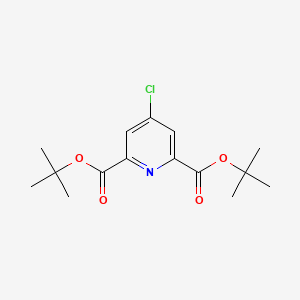

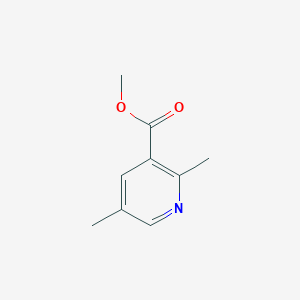

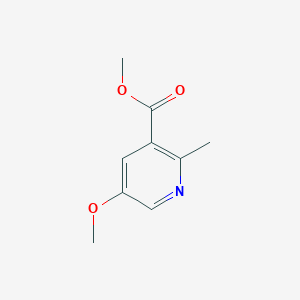

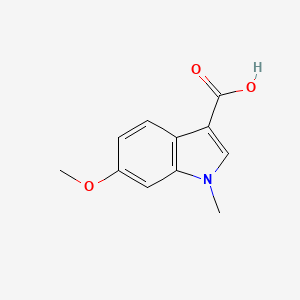

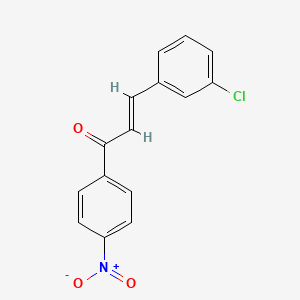

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B3148217.png)